(R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam (R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam
Brand Name: Vulcanchem
CAS No.: 116195-15-4
VCID: VC4374344
InChI: InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m1/s1
SMILES: CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Molecular Formula: C14H21NO3S
Molecular Weight: 283.39

(R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam

CAS No.: 116195-15-4

Cat. No.: VC4374344

Molecular Formula: C14H21NO3S

Molecular Weight: 283.39

* For research use only. Not for human or veterinary use.

(R)-(-)-(2-Methylacryloyl)-2,10-camphorsultam - 116195-15-4

Specification

CAS No. 116195-15-4
Molecular Formula C14H21NO3S
Molecular Weight 283.39
IUPAC Name 1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]-2-methylprop-2-en-1-one
Standard InChI InChI=1S/C14H21NO3S/c1-9(2)12(16)15-11-7-10-5-6-14(11,13(10,3)4)8-19(15,17)18/h10-11H,1,5-8H2,2-4H3/t10-,11-,14-/m1/s1
Standard InChI Key BALAVPVKVQRBKA-JTNHKYCSSA-N
SMILES CC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a tricyclic framework comprising a camphor-derived sultam core fused with a methylacryloyl group. The IUPAC name, 1-[(1S,5R,7R)-10,10-dimethyl-3,3-dioxo-3λ⁶-thia-4-azatricyclo[5.2.1.0¹,⁵]decan-4-yl]-2-methylprop-2-en-1-one , reflects its intricate stereochemistry. Key structural attributes include:

PropertyValueSource
Molecular FormulaC14H21NO3S\text{C}_{14}\text{H}_{21}\text{NO}_{3}\text{S}
Molecular Weight283.39 g/mol
SMILESCC(=C)C(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
InChIKeyBALAVPVKVQRBKA-JTNHKYCSSA-N

The bicyclic system imposes conformational rigidity, while the methylacryloyl moiety provides a reactive site for acyl transfer reactions. X-ray crystallography of related camphorsultams confirms the chair-like conformation of the sultam ring, which sterically shields one face of the molecule to direct stereoselectivity .

Stereochemical Features

The (R)-configuration at the camphor bridgehead induces a distinct spatial arrangement, enabling predictable facial selectivity in reactions. Comparative studies with the (S)-enantiomer (CAS 128441-99-6) reveal that the two forms yield mirror-image products in asymmetric syntheses . For instance, in aldol reactions, the (R)-auxiliary favors si-face attack, while the (S)-form promotes re-face selectivity .

Synthesis and Derivatization

Preparation of (R)-(-)-(2-Methylacryloyl)-2,10-Camphorsultam

While detailed synthetic protocols are proprietary, the compound is typically synthesized from (R)-camphorsultam through acylation with methacryloyl chloride under basic conditions. Key steps include:

  • Activation of Camphorsultam: Deprotonation of the sultam’s nitrogen using LDA or NaH.

  • Acylation: Treatment with methacryloyl chloride to install the acryloyl group.

  • Purification: Chromatographic separation to isolate the (R)-enantiomer.

The process achieves >98% enantiomeric excess (ee) in optimized conditions, as confirmed by chiral HPLC.

Functionalization Strategies

The methylacryloyl group serves as a handle for further modifications:

  • Hydrolysis: Cleavage under acidic or basic conditions regenerates the parent sultam .

  • Cross-Metathesis: Reaction with Grubbs catalyst enables introduction of alkenes for diversification .

Applications in Asymmetric Synthesis

Diels-Alder Cycloadditions

The auxiliary’s electron-withdrawing sulfonyl group activates dienophiles for [4+2] cycloadditions. For example, acryloyl-bound sultams react with cyclopentadiene to form endo-adducts with >90% ee .

Michael Additions

Conjugate additions to α,β-unsaturated ketones proceed with high enantiocontrol. A 2012 study reported 94% ee in the addition of organocuprates to sultam-derived enones .

Research Findings and Case Studies

Total Synthesis of Natural Products

The compound enabled the first scalable route to (+)-antimycin A analogs, addressing challenges in nine-membered dilactone formation . Key outcomes:

  • Yield Optimization: 60–300 mg of pure product per batch.

  • Stereochemical Fidelity: All 12 analogs retained >99% ee .

Catalytic Asymmetric Induction

Recent advances integrate the sultam with transition metal catalysts. A 2023 study paired it with Cu(OTf)₂ to achieve enantioselective propargylations (88% ee).

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